Regioisomeric Purity: N2,N2-Dialkyl vs. N2,N4-Dialkyl Substitution and Impact on Hydrogen-Bond Donor Count
The target compound possesses a unique N2,N2-dialkyl (tertiary amine) substitution, leaving N4 as a primary amine (-NH₂). Its closest regioisomer, N2-Benzyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine (CAS 102587-56-4), places the ethyl group on N4, resulting in a secondary amine at N4 and a secondary amine at N2 . This structural difference results in the target compound having one additional hydrogen-bond donor (the N4-H₂) compared to the regioisomer, which has two N-H donors but sterically hindered at N2. The presence of a primary amine offers a distinct synthetic handle for further derivatization (e.g., sulfonamide or amide coupling) that is unavailable in the N4-alkylated regioisomer, making the target compound a privileged intermediate for library synthesis and pro-drug strategies .
| Evidence Dimension | Number of primary amine hydrogen-bond donors |
|---|---|
| Target Compound Data | 1 primary amine (-NH₂ at N4) contributing 2 H-bond donors; 0 secondary amine N-H donors; 1 tertiary amine at N2 |
| Comparator Or Baseline | N2-Benzyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine (CAS 102587-56-4): 0 primary amines; 2 secondary amine N-H donors (one at N2, one at N4) |
| Quantified Difference | Target compound: 2 H-bond donors from primary amine vs. Comparator: 0 H-bond donors from primary amine. Target compound has a chemically accessible N4-H₂ handle for conjugation; comparator does not. |
| Conditions | Structural analysis based on canonical SMILES and IUPAC nomenclature: Target SMILES CCN(CC1=CC=CC=C1)C2=NC(=NC(=N2)Cl)N (N4=NH₂) vs. Comparator SMILES CCNC1=NC(=NC(=N1)Cl)NCC2=CC=CC=C2 (N4=NHEt) |
Why This Matters
For procurement in medicinal chemistry or chemical biology campaigns requiring site-specific conjugation or metabolite identification, the availability of a primary amine on the triazine core is a crucial differentiator that the N4-alkylated regioisomer cannot provide.
